Sodium naphthalen-1-yl phosphate hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

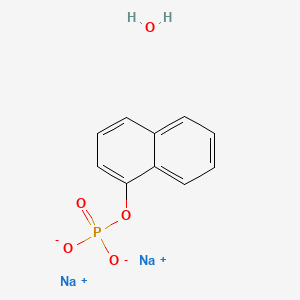

Sodium naphthalen-1-yl phosphate hydrate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a white to off-white solid with the chemical formula C10H9O4P.xH2O.2Na and is known for its applications in various scientific fields .

Mécanisme D'action

Target of Action

Sodium naphthalen-1-yl phosphate hydrate, also known as 1-Naphthyl phosphate disodium salt hydrate, is a non-specific phosphatase inhibitor . It inhibits acid, alkaline, and protein phosphatases . Phosphatases are enzymes that remove a phosphate group from a protein in a process called dephosphorylation. They play a crucial role in cellular communication and signal transduction pathways.

Mode of Action

The compound exerts its inhibitory effect by binding to the active site of phosphatases, thereby preventing these enzymes from performing their function of removing phosphate groups from proteins . This inhibition disrupts the normal functioning of cellular communication and signal transduction pathways, leading to changes in cell behavior.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the phosphorylation-dephosphorylation pathway. This pathway is a key regulatory mechanism in cells, controlling a variety of processes including cell cycle progression, differentiation, transformation, and response to external signals. By inhibiting phosphatases, the compound disrupts this pathway, potentially leading to altered cell behavior .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of this compound. For instance, its solubility in water suggests that it might be less effective in a non-polar environment. Additionally, it is stable under recommended storage conditions , but extreme temperatures or pH levels could potentially affect its stability or activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of sodium naphthalen-1-yl phosphate hydrate typically involves the phosphorylation of naphthalen-1-ol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphate ester. The product is then neutralized with sodium hydroxide to yield the sodium salt form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium naphthalen-1-yl phosphate hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthalen-1-yl phosphate derivatives.

Reduction: Reduction reactions can convert it into different reduced forms of naphthalen-1-yl phosphate.

Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed: The major products formed from these reactions include various naphthalen-1-yl phosphate derivatives, which can be further utilized in different chemical processes .

Applications De Recherche Scientifique

Sodium naphthalen-1-yl phosphate hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

Biology: It serves as a biochemical reagent in various biological assays and experiments.

Medicine: It is explored for its potential use in drug development and as a component in pharmaceutical formulations.

Industry: It is used in the production of flame retardants, corrosion inhibitors, and as an ingredient in fertilizers and detergents

Comparaison Avec Des Composés Similaires

- Naphthalen-1-yl phosphate disodium salt hydrate

- 1-Naphthyl phosphate monosodium salt monohydrate

Comparison: Sodium naphthalen-1-yl phosphate hydrate is unique due to its specific hydration state and sodium salt form, which influence its solubility and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of handling in various experimental conditions .

Propriétés

IUPAC Name |

disodium;naphthalen-1-yl phosphate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O4P.2Na.H2O/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;;;/h1-7H,(H2,11,12,13);;;1H2/q;2*+1;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJPCVOIUDUWLF-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OP(=O)([O-])[O-].O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Na2O5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2895642.png)

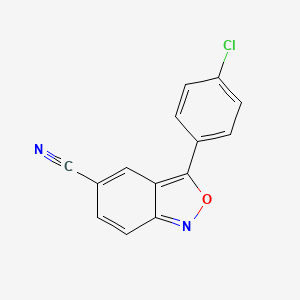

![1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2895643.png)

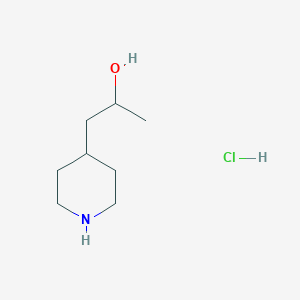

![7-(4-(4-ethoxybenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2895657.png)

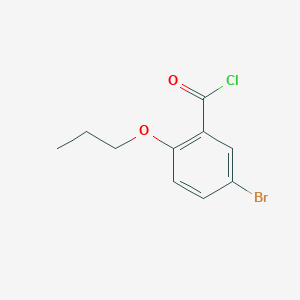

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2895662.png)